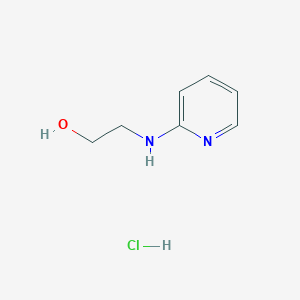

2-(2-Hydroxyethylamino)-pyridine hydrochloride

描述

属性

IUPAC Name |

2-(pyridin-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-6-5-9-7-3-1-2-4-8-7;/h1-4,10H,5-6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWPACZQDGOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385150 | |

| Record name | 2-(2-Hydroxyethylamino)-pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-32-0 | |

| Record name | 2-(2-Hydroxyethylamino)-pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117043-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(2-Hydroxyethylamino)-pyridine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(2-Hydroxyethylamino)-pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

-

Drug Development :

- Reference Standard : It serves as a reference standard in pharmaceutical research, particularly for drug formulation and testing.

- Biological Activity : Research indicates that 2-(2-Hydroxyethylamino)-pyridine hydrochloride exhibits biological activities relevant to pharmacology, potentially modulating various biological pathways. This makes it a candidate for drug discovery targeting specific diseases.

- Antimicrobial Activity :

- Cocrystal Formation :

Biochemical Research

- Metal-Ion Binding Studies :

-

Binding Affinity Studies :

- Interaction studies have focused on the compound's binding affinities with various biological targets, elucidating its mechanism of action and potential therapeutic applications.

Case Studies

- Gastroprotective Effects :

-

Pharmacokinetic Evaluations :

- Pharmacokinetic studies involving similar compounds have provided insights into their absorption, distribution, metabolism, and excretion profiles, which are essential for assessing their therapeutic viability.

作用机制

The mechanism of action of 2-(2-Hydroxyethylamino)-pyridine hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

相似化合物的比较

The following analysis compares 2-(2-Hydroxyethylamino)-pyridine hydrochloride with structurally or functionally related pyridine derivatives.

Structural Analogues

Key Observations :

- Polarity and Solubility: The hydroxyethylamino group in the target compound enhances hydrophilicity compared to chloromethyl or dimethylaminoethyl substituents. This makes it more soluble in polar solvents than 2-(Chloromethyl)pyridine hydrochloride, which is hydrophobic due to the chloromethyl group .

- Reactivity: The hydroxyethylamino group is less reactive than the chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride, which undergoes nucleophilic substitution readily. This difference is critical in synthetic applications .

- Pharmacological Activity: Unlike Tinoridine Hydrochloride (an NSAID), the target compound lacks a thienopyridine core or ester group, suggesting distinct therapeutic mechanisms. However, its amino-alcohol structure may enable hydrogen bonding with biological targets, similar to ethanolamine derivatives .

Physicochemical Properties

| Property | 2-(2-Hydroxyethylamino)-pyridine HCl | 2-(2-Hydroxyethyl)pyridine HCl | 2-(Chloromethyl)pyridine HCl |

|---|---|---|---|

| Melting Point (°C) | ~200–220 (estimated) | 268–287 (analogues) | 162–164 (literature) |

| pKa (amino group) | ~8.5–9.5 | N/A (no amino group) | N/A |

| LogP (Predicted) | -0.3 | -0.5 | 1.2 |

| Solubility in Water | High | Moderate | Low |

Notes:

- The amino group in 2-(2-Hydroxyethylamino)-pyridine HCl increases basicity (pKa ~9), favoring protonation in physiological conditions. This contrasts with 2-(2-Hydroxyethyl)pyridine HCl, which lacks an amino group and is less basic .

- The chloromethyl group in 2-(Chloromethyl)pyridine HCl contributes to higher lipophilicity (LogP 1.2), reducing aqueous solubility but enhancing membrane permeability .

生物活性

2-(2-Hydroxyethylamino)-pyridine hydrochloride, a compound with diverse biological activities, has garnered attention in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNO

- Molecular Weight : 188.64 g/mol

- CAS Number : 117043-32-0

Research indicates that 2-(2-Hydroxyethylamino)-pyridine hydrochloride exhibits a range of biological activities, particularly in inhibiting specific enzymatic functions and modulating cellular processes. Its mechanism of action is believed to involve interaction with various protein targets, influencing pathways critical for cellular function.

Biological Activities

- Enzyme Inhibition

- Antidiabetic Potential

- Neuroprotective Effects

Study 1: Myosin Inhibition

A study focused on the inhibition of skeletal muscle myosin II by 2-(2-Hydroxyethylamino)-pyridine hydrochloride reported significant reductions in ATPase activity at concentrations as low as 10 µM. The compound showed a half-maximal inhibitory concentration (IC) comparable to known myosin inhibitors, suggesting its potential as a therapeutic agent for muscle disorders.

| Compound | IC (µM) |

|---|---|

| 2-(2-Hydroxyethylamino)-pyridine hydrochloride | 10 |

| Blebbistatin | 0.5 |

Study 2: DPP-IV Inhibition

In another study, a series of compounds derived from the pyridine scaffold were evaluated for their ability to inhibit DPP-IV. The most active compounds displayed up to 38% inhibition at a concentration of 100 µM, indicating that modifications to the pyridine structure can enhance its pharmacological profile .

Research Findings

The following table summarizes key findings from various studies on the biological activities of 2-(2-Hydroxyethylamino)-pyridine hydrochloride:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-hydroxyethylamino)-pyridine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloropyridine derivatives with 2-aminoethanol. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield and purity data from analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) suggest yields of 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-hydroxyethylamino)-pyridine hydrochloride?

- Methodology :

- NMR : -NMR (DO) reveals peaks for pyridine protons (δ 7.8–8.5 ppm) and hydroxyethyl groups (δ 3.5–4.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 187.1) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate solutions (1 mg/mL) at pH 3–10 and 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Key findings : Pyridine derivatives with hydroxyethyl groups are prone to hydrolysis at pH >8, requiring storage at 4°C in anhydrous conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving pyridine derivatives?

- Methodology :

- Parameter optimization : Systematic variation of solvent (DMF vs. THF), base (KCO vs. EtN), and stoichiometry. For example, DMF increases nucleophilicity of aminoethanol, improving yields by 15–20% .

- Side-product analysis : Use LC-MS to identify by-products (e.g., dimerization or over-alkylation) and adjust reaction time/temperature accordingly .

Q. How does the hydroxyethylamino group influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodology :

- Buchwald-Hartwig amination : The amino group facilitates Pd-catalyzed coupling with aryl halides. For example, coupling with 4-bromotoluene achieves 70% yield using Pd(OAc)/XPhos .

- Protection/deprotection : Protect the hydroxy group with TBSCl before functionalization, then deprotect with TBAF .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., solubility, LogP)?

- Methodology :

- Molecular docking : Use Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). The hydroxyethyl group enhances hydrogen bonding, improving binding affinity .

- QSAR analysis : LogP values (predicted ~0.8) correlate with moderate solubility (25 mg/mL in water), validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。